![molecular formula C12H21NO5 B1521570 1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid CAS No. 1082042-29-2](/img/structure/B1521570.png)
1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid
Overview
Description
1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis
Biochemical Properties
1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases and esterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions involves the formation of transient covalent bonds between the compound and the active site of the enzyme, leading to the cleavage of the ester bond and the release of the product .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can alter gene expression by affecting transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, it can inhibit the activity of certain proteases by forming a stable covalent bond with the active site, preventing substrate binding and catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but it can degrade over extended periods or under harsh conditions such as high temperature or acidic pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity, organ damage, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s effects become significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and esterases, which catalyze its metabolism and conversion into different metabolites. These metabolic pathways can affect the compound’s bioavailability, activity, and toxicity. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation can be influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on specific cellular processes. The subcellular localization can also influence the compound’s stability, degradation, and interactions with other biomolecules .
Biological Activity
1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid (CAS No. 1082042-29-2) is a synthetic compound that belongs to the class of piperidine derivatives. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the domains of pharmacology and biochemistry.
- Molecular Formula : C12H21NO5
- Molecular Weight : 259.3 g/mol
- IUPAC Name : 1-(tert-butoxycarbonyl)-4-methoxypiperidine-4-carboxylic acid
- Purity : 97% .
The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with various biological targets. The presence of the piperidine ring and carboxylic acid functional groups suggests potential interactions with neurotransmitter systems and metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Similar compounds within the piperidine class have been noted for their antioxidant properties, potentially providing protective effects against oxidative stress in cellular models .
- Neuroprotective Effects : The compound may influence neurotransmitter systems, particularly through modulation of cholinergic and dopaminergic pathways, which could be beneficial in neurodegenerative conditions .
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Efficacy
In a study evaluating various piperidine derivatives, it was found that those with similar structural motifs to this compound showed significant antioxidant activity. This was assessed through lipid peroxidation assays, where the compound effectively reduced malondialdehyde (MDA) levels, indicating decreased oxidative stress .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of piperidine derivatives in models of Parkinson's disease. The results suggested that compounds like this compound could enhance dopaminergic neuron survival by modulating oxidative stress and inflammation pathways .
Scientific Research Applications
Medicinal Chemistry
1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid is primarily utilized in the synthesis of bioactive compounds. Its structural features make it a valuable intermediate in the development of pharmaceuticals, particularly in the creation of piperidine derivatives that exhibit therapeutic properties.
Case Study: Synthesis of Piperidine Derivatives
Research has demonstrated that this compound can be used to synthesize various piperidine derivatives with potential activity against neurological disorders. For instance, modifications to the piperidine ring have led to the discovery of compounds with enhanced affinity for neurotransmitter receptors, which could be beneficial for treating conditions like depression and anxiety.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. Its ability to undergo various chemical reactions allows chemists to create complex molecular architectures.
Reactions Involving this compound
- Amidation Reactions : This compound can react with amines to form amides, which are crucial in drug formulation.
- Esterification : It can be converted into esters, expanding its utility in synthesizing prodrugs that improve bioavailability.
Pharmaceutical Development
The compound's role in pharmaceutical development is significant, particularly in the formulation of new drugs. Its derivatives have been explored for their potential as analgesics and anti-inflammatory agents.
Clinical Research Insights
Recent studies have focused on the efficacy of piperidine derivatives derived from this compound in preclinical models. These studies suggest promising results in pain relief and reduced inflammation, indicating potential pathways for new therapeutic agents.
Summary Table of Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Intermediate for synthesizing bioactive piperidine derivatives for neurological disorders. |
Organic Synthesis | Versatile building block for creating complex molecules through amidation and esterification. |
Pharmaceutical Development | Investigated for analgesic and anti-inflammatory properties in clinical research settings. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid, and how do substituents influence reaction efficiency?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine ring. A common approach includes:
Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .
Methoxy and carboxylic acid introduction : Methoxy groups are added via alkylation or nucleophilic substitution, while the carboxylic acid moiety is introduced through oxidation or carboxylation reactions.
- Substituent Effects : Steric hindrance from the Boc group can slow down subsequent reactions, requiring optimized temperatures (e.g., 0–25°C) and catalysts (e.g., DMAP) to improve yields .
Q. How can researchers safely handle and store this compound to prevent degradation?
- Methodological Answer :
- Storage : Store in a dry environment at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of aerosols. Avoid contact with strong acids/bases, which may cleave the Boc group .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm Boc group integration (δ ~1.4 ppm for tert-butyl protons) and piperidine ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₂₃NO₅: theoretical [M+H]⁺ = 274.1651) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 210–254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in large-scale syntheses?
- Methodological Answer :
- Catalyst Screening : Test alternatives to DMAP, such as 4-pyrrolidinopyridine, to reduce side reactions .
- Solvent Optimization : Replace dichloromethane (DCM) with less polar solvents (e.g., THF) to improve Boc group stability during methoxy introduction .
- In Situ Monitoring : Use FTIR to track Boc group integrity (C=O stretch ~1680–1720 cm⁻¹) and adjust reaction time dynamically .
Q. What are the environmental degradation pathways of this compound, and how can its metabolites be tracked?
- Methodological Answer :
- Degradation Studies : Expose the compound to simulated environmental conditions (pH 5–9, UV light) and analyze products via LC-MS/MS. Hydrolysis of the Boc group generates tert-butanol and CO₂, while the piperidine ring may undergo oxidative cleavage .
- Metabolite Identification : Use isotopic labeling (e.g., ¹³C-Boc) to trace degradation intermediates in soil/water samples .
Q. How can researchers resolve contradictions in pharmacological activity data across studies?
- Methodological Answer :
- Structural Variants : Compare activity of analogs (e.g., 4-phenyl vs. 4-methoxy derivatives) to isolate substituent-specific effects. For example, 4-methoxy groups may enhance blood-brain barrier penetration in neurological drug candidates .
- Assay Standardization : Validate in vitro assays (e.g., receptor binding) using uniform cell lines (e.g., HEK293) and control compounds to minimize inter-study variability .
Preparation Methods
Boc Protection of Piperidine Derivatives
The introduction of the tert-butoxycarbonyl (Boc) group onto piperidine derivatives is a key step in the synthesis of 1-[(tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid. This is typically achieved by reacting piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Reagent/Condition | Details |
---|---|
Starting Material | Piperidine derivative |
Boc Source | Di-tert-butyl dicarbonate (Boc2O) |
Base | Sodium hydroxide, 4-dimethylaminopyridine (DMAP) |
Solvent | Acetonitrile, tetrahydrofuran (THF) |
Temperature | Mild conditions, room temperature to slightly elevated |
Reaction Time | Several hours (varies by scale and setup) |
This reaction proceeds under mild conditions, allowing high yields of the Boc-protected amine while minimizing side reactions. In industrial synthesis, flow microreactor systems are increasingly utilized to improve control over reaction parameters, enhance efficiency, and reduce waste generation during Boc group introduction.
Methoxylation at the 4-Position of Piperidine
The methoxy substituent at the 4-position of the piperidine ring can be introduced via nucleophilic substitution or esterification reactions, depending on the precursor used.
- One approach involves starting with a 4-hydroxypiperidine derivative, which is then methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Alternatively, methyl ester formation at the 4-carboxylate position can be achieved by treating the carboxylic acid with methanol in the presence of acid catalysts.
The exact methoxylation step is often integrated into multi-step synthetic sequences, where the Boc protection is either introduced before or after methoxylation depending on the stability of intermediates.
Carboxylation and Esterification Steps
The carboxylic acid group at the 4-position is either introduced directly or via oxidation of appropriate precursors. Esterification to form methyl esters can be conducted by refluxing the acid in methanol with acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
An example from the literature describes the use of p-toluenesulfonic acid monohydrate to promote esterification under reflux conditions, yielding methyl esters of piperidine carboxylic acids in good yields.
Representative Synthetic Procedure Example
A documented synthetic route for related Boc-protected piperidine carboxylic acids involves:
Step | Reagents and Conditions | Outcome/Yield |
---|---|---|
A | 1-(tert-butoxycarbonyl)piperidin-4-carboxylic acid (2.47 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (3.43 g), 1-hydroxybenzotriazole (2.42 g), methyl 2-amino-3-hydroxybenzoate (1.50 g) in dichloromethane (25 mL), triethylamine added after 10 min, stirred 5 h at room temperature | Formation of intermediate amide with 70% yield after purification |
B | Crude solid dissolved in toluene (20 mL), treated with p-toluenesulfonic acid monohydrate (2.08 g), refluxed under nitrogen for 4 h | Esterification to methyl ester derivative |
C | Purification by silica gel column chromatography | Off-white solid product |
This method highlights the use of carbodiimide coupling agents and acid catalysis for amide bond formation and esterification, respectively.
Industrial Scale Synthesis Highlights
In larger scale preparations, the following procedure has been reported:
Step | Reagents and Conditions | Yield and Notes |
---|---|---|
1 | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1900 g) in THF (24 L), cooled to -10°C | Activation with isobutyl chloroformate (1.42 L) over 1 h |
2 | Addition of 2-amino-1-(4-fluorophenyl)ethanone hydrochloride (1750 g), stirred at room temperature for 1 h | Quenching with water, extraction with MTBE and aqueous NaOH |
3 | Organic phase washed, dried, concentrated, and precipitated with petroleum ether | White solid product, 2220 g, 73% yield |
This procedure demonstrates the use of mixed anhydride activation for amide bond formation, followed by workup and isolation steps typical in industrial organic synthesis.
Summary Table of Preparation Methods
Methodology | Key Reagents | Conditions | Yield Range | Notes |
---|---|---|---|---|
Boc Protection | Di-tert-butyl dicarbonate, base (DMAP) | Mild, room temperature, various solvents | High (70-90%) | Often first step to protect amine |
Methoxylation | Methylating agents (e.g., MeI), base | Mild to moderate heating | Variable | May precede or follow Boc protection |
Esterification | Methanol, acid catalyst (p-TsOH) | Reflux, several hours | Good | Converts acid to methyl ester |
Carbodiimide Coupling | EDC·HCl, HOBt, triethylamine | Room temperature, several hours | 70-88% | Used for amide bond formation |
Mixed Anhydride Activation | Isobutyl chloroformate, base | Low temperature (-10°C) | ~73% | Industrial scale amide synthesis |
Research Findings and Observations
- The Boc protecting group is stable under neutral and basic conditions but can be selectively removed under acidic conditions, making it highly valuable in multi-step syntheses involving amines.
- Use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) improves coupling efficiency and reduces side reactions.
- Flow microreactor technology applied to Boc protection steps offers enhanced reaction control, scalability, and sustainability in industrial settings.
- Purification typically involves silica gel chromatography or recrystallization, depending on the scale and purity requirements.
Properties
IUPAC Name |
4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-5-12(17-4,6-8-13)9(14)15/h5-8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZJLASWSZCENI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082042-29-2 | |
Record name | 1-[(tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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